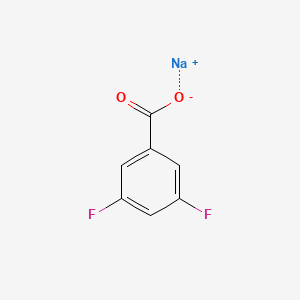

Sodium 3,5-difluorobenzoate

Descripción general

Descripción

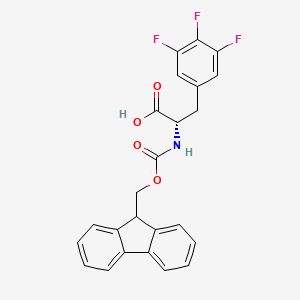

Sodium 3,5-difluorobenzoate is a chemical compound that is related to various sodium benzoate derivatives, which have been studied for their unique structural and chemical properties. While the specific compound of interest, sodium 3,5-difluorobenzoate, is not directly mentioned in the provided papers, these papers discuss closely related compounds that can offer insights into the behavior and characteristics one might expect from sodium 3,5-difluorobenzoate.

Synthesis Analysis

The synthesis of sodium 3,5-dinitrobenzoate, a compound similar to sodium 3,5-difluorobenzoate, can be achieved by the evaporation at room temperature of an aqueous solution containing the precursor and sodium hydroxide . Additionally, the preparation of 3,5-dinitrobenzoates of alcohols involves the formation of sodium alcoholates using a sodium dispersion . These methods suggest that sodium 3,5-difluorobenzoate could potentially be synthesized through similar aqueous reactions or by using sodium dispersions with appropriate fluorinated precursors.

Molecular Structure Analysis

The molecular structure of sodium 3,5-dinitrobenzoate exhibits a trigonal crystal system with twofold crystallographic symmetry . This indicates that sodium 3,5-difluorobenzoate might also crystallize in a similar manner, although the presence of fluorine atoms could influence the crystal packing and symmetry. The related sodium pentafluorobenzoate monohydrate forms a two-dimensional polymer structure with strong sodium-fluorine interactions , suggesting that fluorine atoms in sodium 3,5-difluorobenzoate could also engage in significant interactions affecting its molecular structure.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of sodium 3,5-difluorobenzoate, they do provide information on the reactivity of similar sodium benzoate derivatives. For instance, sodium 3,5-dibenzoyl-1,2,4-triazolate can be used as a building block in Schiff-base reactions to form macrocyclic complexes . This implies that sodium 3,5-difluorobenzoate may also participate in various organic reactions, potentially serving as a precursor for the synthesis of more complex organic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 3,5-difluorobenzoate can be inferred from the properties of related compounds. For example, sodium 3,5-dinitrobenzoate shows modest powder second harmonic generation (SHG) effects, which are a measure of non-linear optical properties . This suggests that sodium 3,5-difluorobenzoate may also exhibit interesting optical properties. The stability of sodium complexes with fluorinated ligands, as seen in the synthesis of sodium and copper complexes of fluorinated tris(pyrazolyl)borates , indicates that sodium 3,5-difluorobenzoate could form stable adducts with various donors, which would be relevant in understanding its chemical behavior.

Aplicaciones Científicas De Investigación

Structural Analysis

- Structural Properties : Sodium 3,5-dinitrobenzoate, a related compound, shows a trigonal structure with benzoate ion having twofold crystallographic symmetry. This study may provide insights into the structural properties of similar compounds like Sodium 3,5-difluorobenzoate (Jones Hp, A. Gillon, & R. Davey, 2005).

Synthesis and Structural Applications

- Synthesis and Macrocyclic Complexes : The synthesis and characterization of sodium 3,5-diacetyl-1,2,4-triazolate and sodium 3,5-dibenzoyl-1,2,4-triazolate, compounds with potential structural similarities to Sodium 3,5-difluorobenzoate, were reported. These compounds are used as building blocks in Schiff-base reactions, leading to new macrocyclic complexes (C. D. Brandt et al., 2007).

Organic Synthesis

- Organometallic Synthesis : Research demonstrated the selective conversion of 1,3-difluorobenzene into various benzoic acids, including methods that could be applicable for the synthesis of Sodium 3,5-difluorobenzoate derivatives (M. Schlosser & C. Heiss, 2003).

Soil and Water Studies

- Environmental Tracing : Sodium 3,5-difluorobenzoate was evaluated as a potential tracer for studying water movement in porous media. However, it was found to interact with the soil matrix, which precludes its use as a conservative tracer (D. Jaynes, 1994).

Battery Applications

- Electrochemical Applications : Sodium salts, including Sodium 3,5-difluorobenzoate, have potential applications in nonaqueous sodium electrolytes for batteries. Studies have been conducted on the synthesis, electrochemical, and structural properties of such salts (A. Plewa-Marczewska et al., 2014).

Polymer Research

- Polymer Synthesis : Research into the synthesis of cyanosubstituted polyamides and polyimides from sodium salts, including those related to Sodium 3,5-difluorobenzoate, highlights the material's potential in creating novel, stable polymers (J. Mikroyannidis, 1995).

Optical and Electronic Materials

- Nonlinear Optical Materials : Studies on lithium and sodium 3,5-dinitrobenzoates, compounds similar to Sodium 3,5-difluorobenzoate, show their potential use in octupolar nonlinear optical materials due to their crystal structures and modest second harmonic generation effects (Guang Yang & Seik Weng Ng, 2007).

Chemical Sensors

- Sodium Ion Sensors : Dibenzo-16-crown-5 compounds, which could structurally relate to Sodium 3,5-difluorobenzoate, have been used in sodium ion-selective sensors. Such compounds exhibit high selectivity and durability, important for analytical applications (A. Ohki et al., 1996).

Safety And Hazards

Sodium 3,5-difluorobenzoate may cause skin and eye irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

sodium;3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZLBDIGNGMDOK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381401 | |

| Record name | Sodium 3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3,5-difluorobenzoate | |

CAS RN |

530141-39-0 | |

| Record name | Benzoic acid, 3,5-difluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0530141390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-difluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3,5-difluoro-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1303382.png)